molecular formula C23H15ClO5 B3470743 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate CAS No. 6150-15-8

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate

Cat. No.: B3470743
CAS No.: 6150-15-8
M. Wt: 406.8 g/mol
InChI Key: HLRCILUVEUPHJA-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate (molecular formula: C₃₂H₁₅ClO₅, molecular weight: 406.8 g/mol) features a chromen-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a 3-chlorobenzoate ester .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO5/c1-27-20-8-3-2-7-17(20)19-13-28-21-12-16(9-10-18(21)22(19)25)29-23(26)14-5-4-6-15(24)11-14/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRCILUVEUPHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360801
Record name 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-15-8
Record name 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate typically involves the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of 2’-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and aluminum chloride as a catalyst.

    Esterification with 3-Chlorobenzoic Acid: The final step involves the esterification of the chromone derivative with 3-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the chlorobenzoate ester can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate.

    Reduction: 3-(2-methoxyphenyl)-4-hydroxy-4H-chromen-7-yl 3-chlorobenzoate.

    Substitution: 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-aminobenzoate or 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-thiolbenzoate.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It can modulate the activity of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key structural analogs:

Compound Name Chromen Substituent Benzoate Substituent Molecular Formula MW (g/mol) logP Key Features
Target Compound 3-(2-methoxyphenyl) 3-chloro C₂₃H₁₅ClO₅ 406.8 5.2 High lipophilicity; halogen bonding potential
4-Methoxy analog (F0850-4777) 3-(2-methoxyphenyl) 4-methyl C₂₄H₁₈O₆ 402.4 ~4.0 Improved BBB permeation; no toxicity
3-(4-Chlorophenyl)-4-oxo analog 3-(4-chlorophenyl) 3-methoxy C₂₃H₁₅ClO₅ 406.8 5.2 High GI absorption; steric hindrance from 4-Cl
Trifluoromethyl analog 3-(4-chlorophenyl), 2-CF₃ 4-methyl C₂₄H₁₄ClF₃O₄ 458.05 N/D Enhanced electron-withdrawing effects; possible increased reactivity
Propionate ester 3-(2-methoxyphenyl) propionate C₁₉H₁₆O₅ 324.33 ~3.5 Lower MW; reduced lipophilicity
Key Observations:
  • Substituent Position and Electronic Effects: The 3-chlorobenzoate in the target compound introduces a strong electron-withdrawing group, favoring halogen bonding with protein targets, whereas the 4-methoxy group in F0850-4777 enhances BBB permeation due to moderate lipophilicity (logP ~4.0) .
  • Molecular Weight and Drug-Likeness :

    • All compounds comply with Lipinski’s rule (MW < 500 g/mol), but the propionate ester (MW 324.33) offers improved solubility, albeit with reduced structural complexity .

Pharmacological and Binding Properties

AChE/BChE Inhibition and Neuroprotection:
  • The target compound and its analog F0850-4777 (4-methylbenzoate) demonstrated stable binding to AChE/BChE in molecular dynamics (MD) simulations, with RMSD values <2.0 Å, indicating stable protein-ligand complexes .
  • The 3-chloro substituent in the target may form halogen bonds with catalytic residues (e.g., His447 in AChE), while the 4-methyl group in F0850-4777 likely engages in hydrophobic interactions .
BBB Permeation and Toxicity:
  • F0850-4777 showed superior BBB permeation compared to the target compound, attributed to its balanced logP (~4.0) and lack of toxicophores .
  • The trifluoromethyl analog () may exhibit higher metabolic stability due to the CF₃ group but lacks toxicity data .

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate is a synthetic organic compound belonging to the chromen-4-one derivatives. Its unique structure, characterized by a chromenone core and various substituents, has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound's chemical formula is C20H16ClO5C_{20}H_{16}ClO_5 with a molecular weight of 372.79 g/mol. The structure includes:

  • A chromenone core which is a fused ring system.
  • A 2-methoxyphenyl group which may influence its biological activity.
  • A 3-chlorobenzoate moiety , contributing to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that chromenone derivatives, including this compound, exhibit significant anticancer properties.

In Vitro Studies

  • MCF-7 Cell Line : This compound has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7). For instance, similar compounds have demonstrated IC50 values ranging from 0.47 μM to 16.1 μM against MCF-7 cells, suggesting that derivatives with similar structures may possess comparable activity .
  • Mechanism of Action : The mechanism involves the modulation of various signaling pathways associated with cell growth and apoptosis. It may inhibit enzymes that are critical for cancer cell survival, leading to increased apoptosis in malignant cells.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Chromenone derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes.

Research Findings

  • Inhibition of COX Enzymes : Compounds structurally similar to this compound have been reported to exhibit dual inhibitory effects against COX-1 and COX-2 enzymes, which are implicated in inflammation .
  • Docking Studies : Molecular docking studies suggest that the compound can effectively bind to the active sites of these enzymes, potentially blocking their activity and reducing inflammation.

Comparative Analysis with Related Compounds

Compound NameStructureIC50 (μM)Activity Type
This compoundStructureTBDAnticancer, Anti-inflammatory
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate-0.47Anticancer
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate-9.54Anticancer

Case Study 1: Anticancer Efficacy

A study evaluating various chromenone derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against MCF-7 cells compared to their unsubstituted counterparts. The presence of electron-donating groups like methoxy significantly improved the interaction with biological targets .

Case Study 2: Anti-inflammatory Properties

In another investigation, a series of chromenone derivatives were tested for their anti-inflammatory effects in animal models. The results indicated a marked reduction in inflammatory markers following treatment with these compounds, suggesting a potential therapeutic application for chronic inflammatory conditions .

Q & A

Basic: What are the optimal synthetic routes for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the chromen-4-one core via cyclization of substituted phenols with β-ketoesters under acidic conditions.
  • Step 2: Esterification at the 7-position using 3-chlorobenzoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl .
  • Optimization Strategies:
    • Temperature Control: Maintain 0–5°C during esterification to minimize side reactions.
    • Catalyst Use: Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationAcetic anhydride, H₂SO₄, 80°C65–7090%
Esterification3-Chlorobenzoyl chloride, Et₃N, 0°C75–8095%

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign methoxyphenyl (δ ~3.8 ppm for OCH₃), chromen-4-one carbonyl (δ ~175 ppm), and aromatic protons .
  • Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., [M+H]+ at m/z 435.06) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. For example, monoclinic systems (space group P21/n) with unit cell parameters a = 8.44 Å, b = 26.84 Å .

Advanced: How can SHELXL resolve crystallographic data inconsistencies in this compound’s structure?

Methodological Answer:
SHELXL’s advanced features address common issues:

  • Twinning: Use the TWIN command to model twinned crystals, common in chromenone derivatives due to pseudo-symmetry .
  • Disorder Modeling: Apply PART and AFIX constraints for disordered methoxyphenyl or chlorobenzoate groups.
  • High-Resolution Refinement: Leverage anisotropic displacement parameters (ADPs) for non-H atoms to improve R₁ values (<0.05) .

Advanced: What strategies address contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize enzyme inhibition protocols (e.g., fixed ATP concentrations in kinase assays).
  • Structural Confounders: Verify compound purity (≥95%) via HPLC to exclude byproduct interference.
  • Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Table 2: Reported Enzyme Inhibition Data (IC₅₀, μM)

TargetStudy AStudy BNotes
COX-20.120.45Purity: Study A (98%), Study B (85%)
CYP3A42.35.1Assay pH: 7.4 vs. 6.8

Basic: What key structural features influence this compound’s reactivity and stability?

Methodological Answer:

  • Chromen-4-one Core: The α,β-unsaturated ketone facilitates nucleophilic attacks (e.g., Michael additions).
  • 3-Chlorobenzoate Ester: Electron-withdrawing Cl enhances electrophilicity at the carbonyl carbon.
  • 2-Methoxyphenyl Group: Ortho-methoxy steric hindrance reduces hydrolysis susceptibility .

Advanced: How do substituent variations (e.g., methoxy vs. chloro) affect enzyme inhibition efficacy?

Methodological Answer:

  • Electron-Donating Groups (e.g., OCH₃): Increase π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), enhancing affinity.
  • Electron-Withdrawing Groups (e.g., Cl): Improve metabolic stability but may reduce solubility.
  • Case Study: Replacing 3-Cl with 4-F (as in analog C24H17FO6) decreases IC₅₀ for CYP450 by 40% due to reduced halogen bonding .

Basic: What analytical techniques confirm purity and identity post-synthesis?

Methodological Answer:

  • HPLC-DAD: Use C18 columns (MeCN/H₂O gradient) to detect impurities (<1%).
  • Elemental Analysis: Match calculated vs. observed C, H, N values (e.g., C: 62.1%, H: 3.7%).
  • Thermogravimetric Analysis (TGA): Confirm thermal stability (decomposition >200°C) .

Advanced: How do computational methods predict biological interactions, and how do they compare with experimental data?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predict binding poses in COX-2 (PDB: 3LN1) with ΔG ≈ -9.2 kcal/mol.
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Validation: Compare docking scores with SPR-measured Kd values (e.g., predicted Kd = 0.8 nM vs. experimental 1.2 nM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate

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